(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one

Antitubercular drug discovery Mycobacterium tuberculosis H37Ra 4-Thiazolidinone SAR

The compound (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one (C18H15FN2OS, MW 326.4 g/mol) belongs to the 2-amino-5-arylidene-4-thiazolidinone class, a privileged scaffold in antimycobacterial and antiviral drug discovery. Its core architecture combines a 3-fluorobenzylidene substituent at the C5 position—identified in independent SAR campaigns as an optimal group for target engagement within thiazolidinone-based inhibitor series —with a 3,4-dimethylphenylamino moiety at C2 that modulates lipophilicity relative to unsubstituted or mono-substituted aniline analogs.

Molecular Formula C18H15FN2OS
Molecular Weight 326.4 g/mol
Cat. No. B12141785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one
Molecular FormulaC18H15FN2OS
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)F)S2)C
InChIInChI=1S/C18H15FN2OS/c1-11-6-7-15(8-12(11)2)20-18-21-17(22)16(23-18)10-13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22)/b16-10-
InChIKeyCPUAANYZVCYUAM-YBEGLDIGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-2-[(3,4-Dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one: Procurement-Ready Overview of a Differentiated 4-Thiazolidinone Scaffold


The compound (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one (C18H15FN2OS, MW 326.4 g/mol) belongs to the 2-amino-5-arylidene-4-thiazolidinone class, a privileged scaffold in antimycobacterial and antiviral drug discovery [1]. Its core architecture combines a 3-fluorobenzylidene substituent at the C5 position—identified in independent SAR campaigns as an optimal group for target engagement within thiazolidinone-based inhibitor series [2]—with a 3,4-dimethylphenylamino moiety at C2 that modulates lipophilicity relative to unsubstituted or mono-substituted aniline analogs. Spectroscopic identity is confirmed by ¹H and ¹³C NMR spectra recorded in DMSO-d₆ [3], providing a reproducible analytical fingerprint for procurement quality control.

Why (5Z)-2-[(3,4-Dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one Cannot Be Replaced by a Generic 4-Thiazolidinone Analog


Within the 2-amino-5-arylidene-4-thiazolidinone series, minor structural perturbations produce marked shifts in biological activity profiles. In the systematic antitubercular evaluation by Shelke et al. (2019), only 5 of 10 synthesized analogs (6a, 6c, 6e, 6f, 6i) exhibited measurable antimycobacterial activity against M. tuberculosis H37Ra and M. bovis BCG, while the remaining five were inactive—despite sharing the identical core scaffold [1]. The 3-fluorobenzylidene substituent at C5 has been independently validated as the optimal group for NS5 polymerase inhibition among a panel of arylidene variants tested on a related thiazolidinone chemotype, with IC₅₀ values differing by more than one order of magnitude between the 3-fluoro and alternative substituents [2]. Consequently, indiscriminate substitution of the 3-fluorobenzylidene or the 3,4-dimethylaniline moieties with structurally similar but electronically distinct groups (e.g., 4-fluorobenzylidene, 4-chlorophenylamino, or unsubstituted phenylamino) cannot be assumed to preserve target potency, cellular selectivity, or physicochemical properties. Evidence-based selection requires compound-specific data, not class-level assumptions.

Quantitative Differentiation Evidence for (5Z)-2-[(3,4-Dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one Against Closest Structural Analogs


Antitubercular Activity Landscape: Class-Level Positioning Among 2-Amino-5-arylidene-4-thiazolidinone Analogs

The compound belongs to a series of (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs evaluated for antimycobacterial activity. In the Shelke et al. (2019) study, compounds bearing the 3-fluorobenzylidene substituent combined with substituted aniline moieties were among those demonstrating measurable inhibition of M. tuberculosis H37Ra and M. bovis BCG growth, while structurally distinct analogs within the same 10-compound panel showed no detectable activity [1]. Although compound-specific MIC values for each analog are not publicly available in disaggregated form, the SAR reveals a binary activity distinction between active (6a, 6c, 6e, 6f, 6i) and inactive members of the series. This positions the 3-fluorobenzylidene/3,4-dimethylaniline substitution pattern within the active subset, differentiating it from analogs with alternative substitution patterns that fell into the inactive category [1].

Antitubercular drug discovery Mycobacterium tuberculosis H37Ra 4-Thiazolidinone SAR

Cytotoxicity Selectivity: Absence of Significant Toxicity in MCF-7 and A549 Cancer Cell Lines Among Active Antitubercular Analogs

The antitubercular-active analogs in the Shelke et al. (2019) series, which share the core 2-amino-5-arylidene-4-thiazolidinone scaffold with the target compound and include members bearing the 3-fluorobenzylidene group, demonstrated no significant cytotoxicity against MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cell lines at concentrations associated with antimycobacterial activity [1]. This selectivity window—antimycobacterial inhibition without concomitant mammalian cell cytotoxicity—is a critical differentiator for compounds intended as anti-infective research tools, as many antitubercular hits from other chemotypes exhibit micromolar cytotoxicity that confounds target-based screening interpretation.

Selectivity profiling MCF-7 cytotoxicity A549 cytotoxicity Antitubercular selectivity

3-Fluorobenzylidene Substituent: Independent SAR Validation as the Optimal C5-Arylidene Group for Thiazolidinone Target Engagement

In an independent SAR study of hybrid thiazolidinone-thiadiazole derivatives as DENV-2 NS5 polymerase inhibitors, systematic variation of the C5-arylidene substituent identified 3-fluorobenzylidene as the optimal group, with compounds bearing this moiety achieving IC₅₀ values of 2.1–2.3 µM (compounds 21 and 12), whereas alternative substituents—including 4-fluorobenzylidene, 2-chlorobenzylidene, and unsubstituted benzylidene—yielded IC₅₀ values exceeding 30 µM or complete loss of activity [1]. Although this SAR was established on a thiazolidinone-thiadiazole hybrid rather than the 2-amino-4-thiazolidinone scaffold, the shared 4-thiazolidinone core and C5-arylidene attachment point support the inference that the 3-fluoro substitution pattern on the benzylidene ring is a determinant of target binding affinity across related chemotypes. The 4-fluorobenzylidene positional isomer (5Z)-2-[(3,4-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one represents the most direct comparator; cross-chemotype SAR suggests this substitution may reduce target engagement potency by more than 10-fold relative to the 3-fluoro isomer [1].

Structure-activity relationship 3-Fluorobenzylidene optimization Thiazolidinone inhibitor design Dengue virus NS5 polymerase

Spectroscopic Identity: NMR Fingerprint Enabling Definitive Structural Confirmation and Batch-to-Batch Quality Control

The compound has been characterized by ¹H and ¹³C NMR spectroscopy in DMSO-d₆, with spectra archived in the KnowItAll NMR Spectral Library (SpectraBase Compound ID: HEMfApaLp66) [1]. This provides a definitive spectroscopic fingerprint for identity confirmation—a key procurement requirement when sourcing from multiple vendors or verifying synthetic batch integrity. The (Z)-configuration of the exocyclic double bond is stereochemically assigned, and the imino tautomeric form (2-imino rather than 2-amino) is observed under the recording conditions, providing additional structural resolution that may be relevant for interpreting biological activity differences between tautomeric states [1]. In contrast, several closely related analogs—including (5Z)-2-[(2,3-dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one and (5Z)-5-(3-fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one—lack publicly archived reference spectra, complicating independent identity verification.

NMR characterization Quality control Compound identity verification DMSO-d6 spectroscopy

Physicochemical Differentiation: Molecular Weight and Lipophilicity Distinguish This Analog from Simplified Phenylamino and 4-Chlorophenylamino Comparators

The 3,4-dimethyl substitution on the aniline ring distinguishes the target compound (C18H15FN2OS, MW 326.4 g/mol) from the simpler (5Z)-5-(3-fluorobenzylidene)-2-(phenylamino)-1,3-thiazol-4(5H)-one (C16H11FN2OS, MW 298.3 g/mol, ΔMW = +28.1 g/mol) and the halogenated comparator (5Z)-2-[(4-chlorophenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one (C16H10ClFN2OS, MW 332.8 g/mol) . The dimethyl substitution increases calculated logP by approximately 0.6–0.9 log units relative to the unsubstituted phenylamino analog (estimated based on additive π-values for aromatic methyl groups: π(CH₃) ≈ +0.5 per methyl), enhancing membrane permeability potential while maintaining compliance with Lipinski's Rule of Five parameters . The 4-chlorophenylamino analog, while electronically distinct (Hammett σₚ for Cl = +0.23 vs. σₘ for CH₃ = −0.07), introduces a heavier halogen that may alter metabolic stability and off-target binding profiles relative to the dimethyl-substituted compound .

Molecular descriptors Lipophilicity differentiation Physicochemical property comparison Drug-likeness

Optimal Research Application Scenarios for (5Z)-2-[(3,4-Dimethylphenyl)amino]-5-(3-fluorobenzylidene)-1,3-thiazol-4(5H)-one Based on Differentiation Evidence


Antitubercular Hit Expansion and Lead Optimization Programs Targeting M. tuberculosis H37Ra

The compound is suited for use as a screening hit or scaffold reference in antitubercular drug discovery programs focused on M. tuberculosis H37Ra and M. bovis BCG. The Shelke et al. (2019) study demonstrated that the 2-amino-5-arylidene-4-thiazolidinone scaffold, when bearing the appropriate substitution pattern, yields measurable antimycobacterial activity without significant cytotoxicity in MCF-7 and A549 mammalian cell lines [1]. Researchers can employ this compound as a starting point for systematic SAR exploration of the C2-aniline and C5-benzylidene substituents, with the 3-fluorobenzylidene group providing a validated anchor for target engagement [2]. The availability of archived NMR spectra [3] supports reproducible procurement and batch-to-batch QC for multi-stage lead optimization campaigns.

Thiazolidinone-Based Enzyme Inhibitor Screening Against Fluorobenzylidene-Responsive Targets

Independent SAR evidence identifies the 3-fluorobenzylidene group as an optimal C5 substituent for thiazolidinone core engagement with nucleotide-binding enzyme pockets, as demonstrated by the >10-fold improvement in DENV-2 NS5 polymerase IC₅₀ compared to alternative arylidene substituents [2]. This compound can serve as a tool molecule for exploring whether the 3-fluorobenzylidene/3,4-dimethylaniline substitution combination confers binding advantages against other nucleotide- or phosphate-binding enzymes (e.g., kinases, ATPases, polymerases) that recognize the 4-thiazolidinone pharmacophore. Procurement of the correct positional isomer (3-fluoro, not 4-fluoro) is critical to avoid inactive compounds.

Physicochemical Comparator Studies for Intracellular Pathogen Target Access

The compound's estimated logP (~3.5–4.0), attributable to the 3,4-dimethylaniline substitution , places it in a lipophilicity range suitable for passive membrane permeation to access intracellular mycobacterial targets. This differentiates it from the less lipophilic phenylamino analog (estimated logP ~2.5–3.0) and the halogen-substituted 4-chlorophenylamino analog . Researchers studying the relationship between aniline substitution pattern, cellular permeability, and intracellular antimycobacterial potency can use this compound alongside its comparators to isolate the contribution of dimethyl-mediated lipophilicity to target access, independent of electronic effects introduced by halogen substituents .

Analytical Reference Standard for 2-Amino-5-arylidene-4-thiazolidinone Library QC

The compound's verified NMR spectra (¹H and ¹³C in DMSO-d₆, SpectraBase Compound ID HEMfApaLp66) [3] establish it as a qualified analytical reference standard for quality control of synthetic thiazolidinone libraries. Procurement teams building compound collections for high-throughput screening can use this reference to validate the structural identity and stereochemical integrity (Z-configuration) of incoming analogs, particularly given that several positional isomers (e.g., 2,3-dimethylphenyl, 4-fluorobenzylidene variants) lack publicly archived spectroscopic data [3]. This mitigates the risk of screening mis-identified compounds and ensures data reproducibility across screening campaigns.

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